molecular formula C8H10ClN B2467252 2-(Chloromethyl)-4,6-dimethylpyridine CAS No. 4472-55-3

2-(Chloromethyl)-4,6-dimethylpyridine

Cat. No. B2467252
CAS RN: 4472-55-3
M. Wt: 155.63
InChI Key: VYEFLSRYAXMVDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 2-(Chloromethyl)-4,6-dimethylpyridine, chloromethylation is a common reaction in organic chemistry. It typically involves the addition of a chloromethyl group to a molecule .

Scientific Research Applications

Complex Formation and Characterization

  • 2-(Chloromethyl)-4,6-dimethylpyridine has been used in the synthesis of various metal complexes. For instance, reactions with rhodium(III) complexes yielded novel dinuclear rhodium(III) complexes, characterized by NMR spectroscopy and mass spectrometry (Shinkawa et al., 1995).

Synthesis Improvement

  • Improvements have been made in the synthesis of derivatives like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine using a POCl3/CH2Cl2/Et3N system, demonstrating efficiency in chlorinating reagents and mild reaction conditions (Liang, 2007).

Structural and Vibrational Studies

  • Density Functional Theory (DFT) calculations have been employed to study the structural and vibrational properties of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile compounds, revealing insights into their behavior in gas and aqueous solution phases (Márquez et al., 2015).

Microwave-Induced Synthesis

  • Research has explored using microwave irradiation for synthesizing derivatives like pyridine 2, 6-dicarboxylic acid from 2,6-dimethylpyridine, showing the effectiveness of microwave technology in chemical synthesis (Zhang et al., 2010).

Reactions and Biological Activity

  • The compound has been involved in the synthesis of various derivatives with potential biological activity, such as pyrazolo, isoxazolo, and pyridoquinazoline derivatives (Yassin, 2009).

Non-Classical Supramolecular Interactions

  • Studies have demonstrated its role in forming non-classical supramolecular interactions, contributing to understanding complex molecular interactions in compounds (Haddad et al., 2006).

Ion Mobility Spectrometry

  • 2,6-Dimethylpyridine derivatives have been used in ion mobility spectrometry, offering insights into ion mobility spectra and chemical standards (Eiceman et al., 2003).

properties

IUPAC Name

2-(chloromethyl)-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEFLSRYAXMVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 121.18 g (1 mole) of 2,4,6-collidine in 400 ml of chloroform was heated at reflux while adding in portions 140 g (0.6 mole) of trichloroisocyanuric acid (min. 90% available chlorine) over 4 hours and stirring was continued for another 30 minutes and then cooled and filtered. The filtrate was admixed with 150 ml of 10% HCl to transform the product into the aqueous phase. The decanted acid aqueous phase was mixed with 150 ml of ethyl acetate and was made alkaline with sodium hydroxide. The decanted aqueous phase was extracted with 100 ml of ethyl acetate. The organic phase was dried and evaporated to dryness under reduced pressure to obtain 45 g (28.9%) of 2-chloromethyl-4,6-dimethyl pyridine with a Cl content of 22.78% (theoretical 22.78%) and a boiling point of 64° to 70° C. at 1 mm Hg.
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